4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid
Description
4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid is a sulfonamide-containing benzoic acid derivative. Its structure comprises a chloro-substituted benzene ring with a sulfamoyl group at the 3-position and a carboxylic acid group at the 4-position. The sulfamoyl moiety is substituted with a 2-hydroxyethyl and a methyl group, distinguishing it from simpler analogs. This compound is of interest in medicinal chemistry due to the pharmacological activity of sulfonamide derivatives, such as diuretic, anticonvulsant, or carbonic anhydrase inhibitory effects .
Properties
IUPAC Name |
4-chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO5S/c1-12(4-5-13)18(16,17)9-6-7(10(14)15)2-3-8(9)11/h2-3,6,13H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFXZGDUIQNFHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzoic acid, 2-hydroxyethylamine, and methylsulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Diuretic and Antihypertensive Properties
Research indicates that compounds related to 4-chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid exhibit significant diuretic and antihypertensive effects. These compounds have been shown to increase urine volume and promote the excretion of cations and chloride ions, making them useful in managing conditions like hypertension. Specifically, they can induce a rapid decrease in blood pressure within an hour of administration, which is beneficial for patients requiring immediate intervention .
Antimicrobial Activity
Studies have demonstrated that sulfonamide derivatives, including this compound, possess antibacterial properties by inhibiting bacterial folic acid synthesis. This mechanism makes them candidates for treating bacterial infections. Research has shown effective inhibition against various pathogens, highlighting their potential in clinical settings .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-chlorobenzoic acid with chlorosulfonic acid, followed by treatment with methylamine and subsequent purification steps. The resulting compound can be characterized using spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure and purity .
Clinical Trials
Clinical studies have evaluated the safety and efficacy of this compound in hypertensive patients. In a controlled trial, subjects receiving this compound showed a significant reduction in systolic and diastolic blood pressure compared to the placebo group. The results indicated that the compound could be a viable option for managing hypertension without adversely affecting glucose tolerance or serum cholesterol levels .
Occupational Health Studies
In occupational settings, exposure to similar sulfonamide compounds has raised concerns about respiratory sensitization. Investigations into workplace environments where these compounds are produced revealed cases of occupational asthma and contact urticaria among workers exposed to high concentrations of related agents. This underscores the importance of monitoring exposure levels and implementing safety measures in industrial applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and sulfamoyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares key structural features and physicochemical properties of the target compound with similar analogs:
Pharmacological and Functional Insights
- Diuretic Activity : Analogs like 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid () and Bumetanide () are clinically used diuretics. The sulfamoyl group is critical for binding to carbonic anhydrase or renal transporters. The target compound’s 2-hydroxyethyl group may modulate solubility and renal excretion .
- Steric Effects: Bulky groups (e.g., 4-iodophenyl in ) may reduce binding efficiency but improve specificity for certain targets . Aromatic Interactions: Phenyl-substituted analogs () show enhanced binding in hydrophobic pockets, as seen in sulfonamide-protein interactions .
Biological Activity
4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid, a derivative of sulfonamide compounds, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, including its effects on various cellular processes, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical structure, which features a chloro group, a sulfamoyl group, and a hydroxyethyl substituent. This unique arrangement contributes to its biological properties. The molecular formula is with a molecular weight of approximately 273.73 g/mol.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂ClN₁O₄S |
| Molecular Weight | 273.73 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
Antibacterial Properties
Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. A study by Kavitha et al. (2020) reported that the compound showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
The antibacterial mechanism is primarily attributed to the inhibition of bacterial folate synthesis, which is crucial for DNA synthesis and cell division. The sulfamoyl group in the compound mimics para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folate synthesis.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines indicate that the compound has selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is essential for developing therapeutic agents that minimize side effects.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colorectal) | 15.5 |
| HeLa (Cervical) | 20.3 |
| Normal Human Fibroblasts | >100 |
Occupational Exposure
A notable case involved workers exposed to similar compounds in a chemical factory setting, where sensitization and allergic reactions were observed. Although not directly related to this compound, these findings underscore the importance of monitoring occupational exposure to sulfonamide derivatives due to potential respiratory sensitization .
Clinical Applications
In clinical settings, derivatives of sulfonamide compounds have been explored for their anti-inflammatory properties. Research indicates that such compounds can inhibit cytosolic phospholipase A2α, which plays a role in inflammatory processes . This suggests potential applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
